

Investigating Gene Expression with GSK3735967: A Technical Guide

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Compound of Interest

Compound Name: GSK3735967

Cat. No.: B12392862

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For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK3735967 is a selective, reversible, non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1). DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns during cell division, playing a crucial role in the epigenetic regulation of gene expression. Dysregulation of DNMT1 activity is implicated in various diseases, including cancer. This technical guide provides an in-depth overview of the methodology for investigating the effects of **GSK3735967** on gene expression. While specific quantitative gene expression datasets for **GSK3735967** are not publicly available at this time, this guide outlines the established mechanisms of DNMT1 inhibition, the signaling pathways likely to be affected, and detailed experimental protocols for RNA-sequencing (RNA-seq) and Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) that can be adapted for use with this compound.

Mechanism of Action of GSK3735967

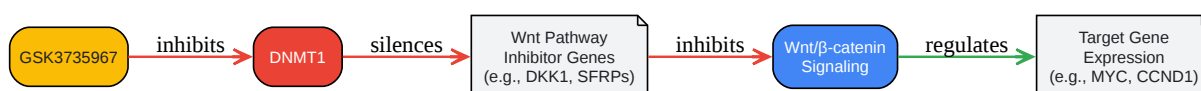
GSK3735967 functions by intercalating into hemi-methylated DNA at CpG dinucleotides. This binding action physically obstructs the active-site loop of DNMT1 from accessing the DNA, thereby preventing the transfer of a methyl group to the newly synthesized DNA strand. This leads to passive demethylation of the genome with successive rounds of DNA replication. The resulting hypomethylation can lead to the reactivation of silenced genes, including tumor suppressor genes.

Predicted Signaling Pathways Modulated by GSK3735967

Based on the known roles of DNMT1 in gene silencing, inhibition by **GSK3735967** is predicted to impact several key signaling pathways critical in cellular processes and disease.

Wnt/ β -catenin Signaling Pathway

DNMT1 is known to silence key negative regulators of the Wnt/ β -catenin pathway. Inhibition of DNMT1 by **GSK3735967** can lead to the re-expression of these regulators, resulting in the downregulation of Wnt signaling. This can, in turn, affect the expression of Wnt target genes involved in cell proliferation, differentiation, and survival.



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Figure 1: Predicted effect of **GSK3735967** on the Wnt/ β -catenin signaling pathway.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical signaling cascade often dysregulated in cancer. DNMT1 can silence negative regulators of the JAK/STAT pathway. By inhibiting DNMT1, **GSK3735967** may lead to the upregulation of these negative regulators, thereby attenuating STAT3 signaling and the expression of its target genes, which are involved in cell proliferation, survival, and inflammation.



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Figure 2: Predicted effect of **GSK3735967** on the STAT3 signaling pathway.

Experimental Protocols for Investigating Gene Expression

The following sections provide detailed, adaptable protocols for utilizing RNA-seq and ChIP-seq to investigate the effects of **GSK3735967** on gene expression.

Cell Culture and Treatment with GSK3735967

This protocol outlines the general procedure for treating adherent cell lines with **GSK3735967**. Optimal seeding density, **GSK3735967** concentration, and treatment duration should be determined empirically for each cell line.

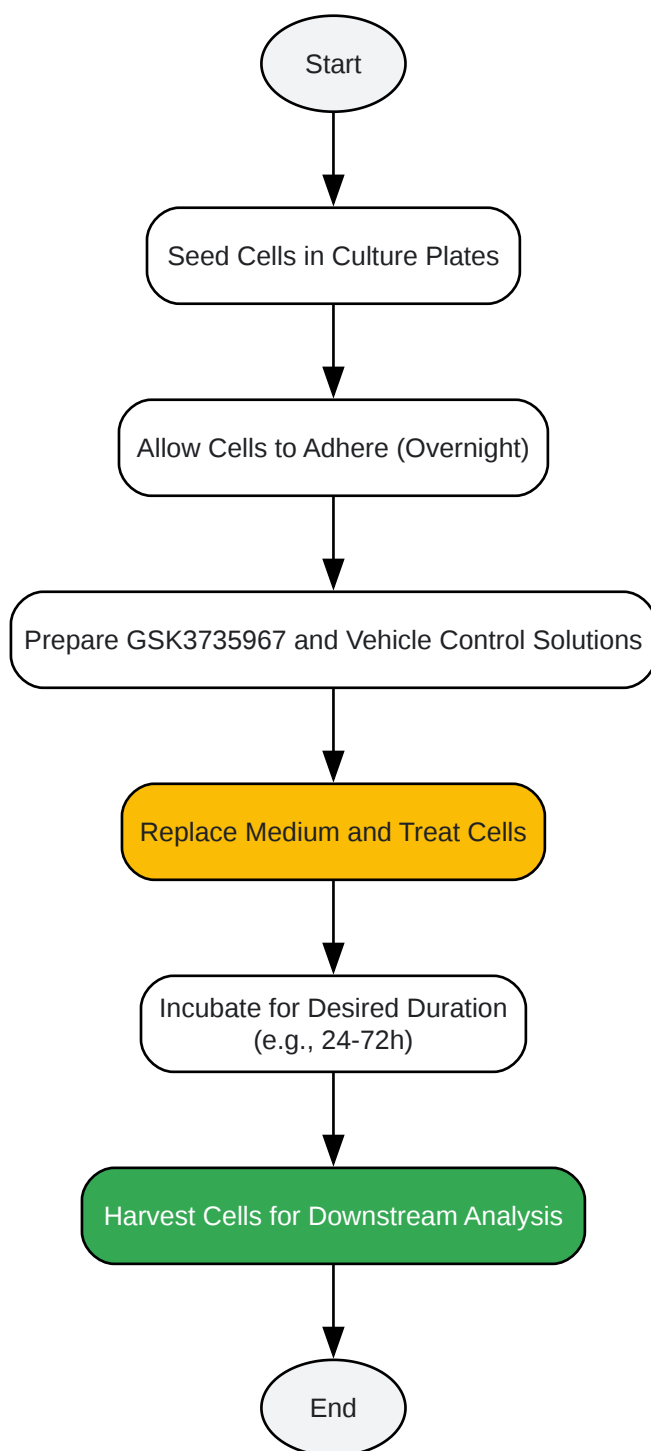
Materials:

- Cell line of interest
- Complete cell culture medium
- **GSK3735967** (stock solution in DMSO)
- Trypsin-EDTA
- Phosphate-buffered saline (PBS)
- Cell culture plates/flasks
- Hemocytometer or automated cell counter

Procedure:

- Cell Seeding:
 - Culture cells to ~80% confluency.
 - Wash cells with PBS and detach using Trypsin-EDTA.
 - Neutralize trypsin with complete medium and centrifuge the cell suspension.

- Resuspend the cell pellet in fresh medium and count the cells.
- Seed cells into appropriate culture vessels at a density that will allow for logarithmic growth throughout the treatment period.
- **GSK3735967** Treatment:
 - Allow cells to adhere overnight.
 - Prepare working concentrations of **GSK3735967** by diluting the stock solution in complete medium. A concentration range of 1-10 μM is a reasonable starting point for many cell lines. Include a vehicle control (DMSO) at the same final concentration as the highest **GSK3735967** concentration.
 - Replace the medium in the culture vessels with the medium containing **GSK3735967** or vehicle control.
 - Incubate cells for the desired treatment duration (e.g., 24, 48, 72 hours). Due to the passive nature of demethylation, longer incubation times may be necessary to observe significant changes in gene expression.
- Cell Harvesting:
 - After the treatment period, wash the cells with ice-cold PBS.
 - Harvest the cells by scraping or trypsinization for downstream applications (RNA or chromatin isolation).



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Figure 3: General workflow for cell treatment with **GSK3735967**.

RNA-Sequencing (RNA-seq) Protocol

This protocol describes the steps for preparing RNA-seq libraries from cells treated with **GSK3735967** to identify differentially expressed genes.

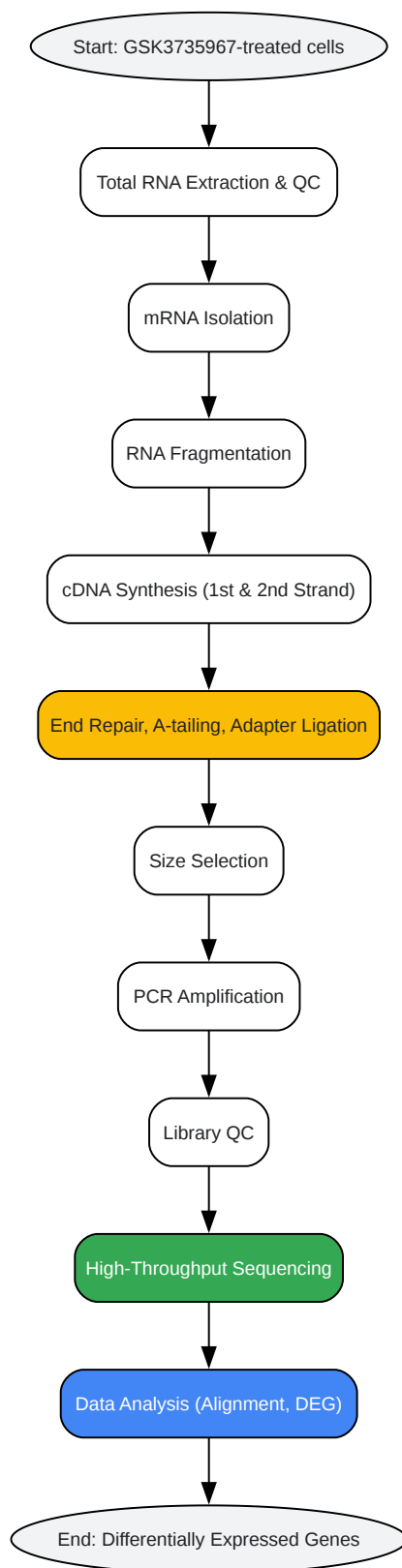
Materials:

- TRIzol reagent or equivalent RNA extraction kit
- DNase I, RNase-free
- RNA quantification and quality control reagents/instrument (e.g., NanoDrop, Qubit, Bioanalyzer)
- mRNA isolation kit (e.g., poly-T oligo-attached magnetic beads)
- RNA fragmentation buffer
- Reverse transcriptase and random primers
- Second-strand cDNA synthesis reagents
- End-repair, A-tailing, and adapter ligation reagents
- PCR amplification reagents
- AMPure XP beads or similar for size selection

Procedure:

- RNA Extraction and QC:
 - Extract total RNA from **GSK3735967**- and vehicle-treated cells using TRIzol or a column-based kit according to the manufacturer's instructions.
 - Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
 - Assess RNA quantity and quality. High-quality RNA should have a 260/280 ratio of ~2.0 and an RNA Integrity Number (RIN) ≥ 7 .
- mRNA Isolation and Fragmentation:

- Isolate mRNA from total RNA using poly-T oligo-attached magnetic beads.
- Fragment the purified mRNA to an appropriate size range (typically 200-500 bp) using fragmentation buffer and heat.
- cDNA Synthesis:
 - Synthesize first-strand cDNA from the fragmented mRNA using reverse transcriptase and random primers.
 - Synthesize the second strand of cDNA using DNA polymerase I and RNase H.
- Library Preparation:
 - Perform end-repair on the double-stranded cDNA to create blunt ends.
 - Add a single 'A' nucleotide to the 3' ends of the blunt-ended fragments (A-tailing).
 - Ligate sequencing adapters with a 'T' overhang to the A-tailed cDNA fragments.
- Size Selection and Amplification:
 - Perform size selection of the adapter-ligated cDNA using AMPure XP beads to enrich for fragments of the desired size.
 - Amplify the size-selected library by PCR to add sequencing primer sites and generate sufficient material for sequencing.
- Library QC and Sequencing:
 - Assess the quality and quantity of the final library using a Bioanalyzer and Qubit.
 - Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).



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Figure 4: Workflow for RNA-sequencing analysis of **GSK3735967**-treated cells.

Chromatin Immunoprecipitation-Sequencing (ChIP-seq) Protocol

This protocol is designed to identify the genomic regions where specific histone modifications are altered following treatment with **GSK3735967**. This can provide insights into the direct epigenetic consequences of DNMT1 inhibition.

Materials:

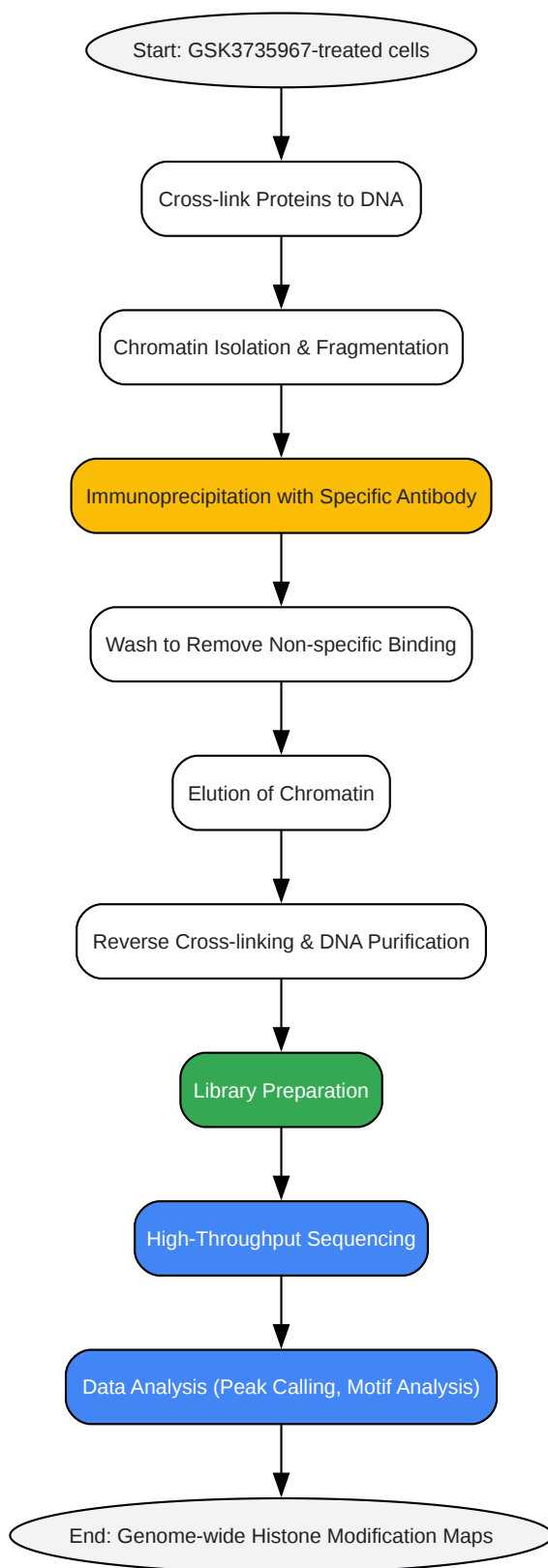
- Formaldehyde (37%)
- Glycine
- Cell lysis buffer
- Nuclear lysis buffer
- Sonicator
- Antibody specific to the histone modification of interest (e.g., H3K4me3 for active promoters, H3K27me3 for repressed regions)
- Protein A/G magnetic beads
- Wash buffers
- Elution buffer
- RNase A
- Proteinase K
- Phenol:chloroform:isoamyl alcohol
- Ethanol
- DNA quantification reagents (e.g., Qubit)

- ChIP-seq library preparation kit

Procedure:

- Cross-linking and Chromatin Preparation:
 - Treat cells with formaldehyde to cross-link proteins to DNA.
 - Quench the cross-linking reaction with glycine.
 - Harvest the cells and lyse them to release the nuclei.
 - Lyse the nuclei to release chromatin.
- Chromatin Fragmentation:
 - Fragment the chromatin to an average size of 200-600 bp by sonication. The optimal sonication conditions should be determined empirically.
- Immunoprecipitation:
 - Pre-clear the chromatin with protein A/G beads to reduce non-specific binding.
 - Incubate the pre-cleared chromatin with an antibody specific to the histone modification of interest overnight.
 - Capture the antibody-histone-DNA complexes with protein A/G magnetic beads.
- Washing and Elution:
 - Wash the beads extensively to remove non-specifically bound chromatin.
 - Elute the immunoprecipitated chromatin from the beads.
- Reverse Cross-linking and DNA Purification:
 - Reverse the protein-DNA cross-links by heating in the presence of NaCl.
 - Treat with RNase A to remove RNA and Proteinase K to digest proteins.

- Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
- Library Preparation and Sequencing:
 - Prepare a sequencing library from the purified ChIP DNA using a standard library preparation kit (end-repair, A-tailing, adapter ligation, and PCR amplification).
 - Perform quality control on the library and sequence it on a high-throughput platform.



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Figure 5: Workflow for ChIP-seq analysis of histone modifications.

Data Presentation

As no specific public data on gene expression changes induced by **GSK3735967** is available, a template for data presentation is provided below. Once RNA-seq experiments are performed, the differentially expressed genes can be populated into a similar table.

Table 1: Template for Differentially Expressed Genes in response to **GSK3735967** Treatment

Gene Symbol	Log2 Fold Change	p-value	Adjusted p-value
Gene A	2.5	0.001	0.005
Gene B	-1.8	0.003	0.01
Gene C	3.1	0.0005	0.002
...

Conclusion

GSK3735967 represents a promising tool for investigating the role of DNMT1 and DNA methylation in regulating gene expression. While specific datasets for this compound are not yet publicly available, the established mechanisms of DNMT1 inhibition and the detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and execute their own studies. The investigation of **GSK3735967**'s impact on gene expression, particularly within the context of the Wnt/ β -catenin and STAT3 signaling pathways, will undoubtedly contribute to a deeper understanding of epigenetic regulation in health and disease.

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